tauro-24,25-dihydrofusidate

Nasal drug delivery Human growth hormone Peptide bioavailability

Sodium tauro-24,25-dihydrofusidate (STDHF, CAS 64691-66-3) is a semi‑synthetic bile‑salt derivative of the fusidane antibiotic fusidic acid. Unlike the parent antibiotic, which acts as a bacterial protein‑synthesis inhibitor, STDHF has been repurposed as a potent and reversible mucosal absorption enhancer.

Molecular Formula C33H55NO7S
Molecular Weight 609.9 g/mol
CAS No. 64691-66-3
Cat. No. B1231558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametauro-24,25-dihydrofusidate
CAS64691-66-3
Synonyms24,25-taurodihydrofusidate
tauro-24,24-dihydrofusidic acid
tauro-24,25-dihydrofusidate
tauro-24,25-dihydrofusidate, sodium salt
Molecular FormulaC33H55NO7S
Molecular Weight609.9 g/mol
Structural Identifiers
SMILESCC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCCC(C)C)C(=O)NCCS(=O)(=O)O)C(=O)C)C)O)C
InChIInChI=1S/C33H55NO7S/c1-19(2)9-8-10-22(30(38)34-15-16-42(39,40)41)28-23(21(4)35)18-33(7)25(28)17-27(37)29-31(5)13-12-26(36)20(3)24(31)11-14-32(29,33)6/h19-20,23-27,29,36-37H,8-18H2,1-7H3,(H,34,38)(H,39,40,41)/b28-22+/t20-,23+,24-,25-,26+,27+,29-,31-,32-,33-/m0/s1
InChIKeyUAGLPPRIWBIXQY-PXSVCXFUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Tauro-24,25-Dihydrofusidate (STDHF) – A Fusidane-Derived Permeation Enhancer for Mucosal Peptide Delivery


Sodium tauro-24,25-dihydrofusidate (STDHF, CAS 64691-66-3) is a semi‑synthetic bile‑salt derivative of the fusidane antibiotic fusidic acid. Unlike the parent antibiotic, which acts as a bacterial protein‑synthesis inhibitor, STDHF has been repurposed as a potent and reversible mucosal absorption enhancer . First indexed as an adjuvant affecting nasal insulin absorption in sheep in 1987, STDHF functions above its critical micelle concentration (CMC) by reversibly increasing paracellular permeability, thereby facilitating transmucosal delivery of peptides and proteins such as insulin, human growth hormone (hGH), cefoxitin, and desglycinamide arginine vasopressin .

Why In‑Class Fusidane Derivatives and Conventional Bile Salts Cannot Replace Tauro‑24,25‑Dihydrofusidate in Absorption‑Enhancement Applications


Fusidane derivatives and bile salts are not interchangeable enhancers: each analogue presents a distinct balance between enhancement potency and membrane toxicity. The parent fusidic acid and its simple sodium salt (sodium fusidate) possess potent antibacterial activity but lack documented efficacy as paracellular permeation enhancers, whereas conventional bile salts such as sodium deoxycholate and taurodeoxycholate are potent enhancers that carry substantially higher ciliostatic and lytic risk . Even among taurine‑conjugated bile salts, sodium taurocholate and glycocholate are three‑ to five‑fold less effective than STDHF at enhancing trans‑mucosal absorption of peptide drugs, limiting their utility for reproducible formulation‑driven delivery . Therefore, selecting an analogue without considering these quantifiable differences in potency, reversibility, and local toxicity profile will compromise both efficacy and safety in a preclinical or industrial formulation context.

Quantitative Comparator Evidence: Differentiating Sodium Tauro‑24,25‑Dihydrofusidate from Analogous Absorption Enhancers


hGH Bioavailability Enhancement: STDHF Outperforms Glycocholate and Taurocholate by 3‑ to 5‑Fold

In a direct head‑to‑head comparison in rats, STDHF at 0.5% (w/v) increased nasal hGH bioavailability 11‑fold over enhancer‑free formulations, while glycocholate and taurocholate at identical 0.5% concentration were three to five times less effective at enhancing absorption . Among three animal models, the enhancement factor rose to 21‑fold in sheep with STDHF, demonstrating consistent superiority across mammalian nasal epithelia.

Nasal drug delivery Human growth hormone Peptide bioavailability Absorption enhancer comparison

Membrane Lytic Activity: STDHF Is 5–10‑Fold Less Lytic Than Sodium Deoxycholate and 100‑Fold Less Lytic Than Laureth‑9

Rabbit erythrocyte lysis assays directly compared STDHF, its glycine‑conjugated analogue, sodium deoxycholate (a common bile‑salt enhancer), and laureth‑9 (a nonionic detergent). Equivalent weight concentrations of the fusidate derivatives were 5‑ to 10‑fold less lytic than sodium deoxycholate and at least 100‑fold less lytic than laureth‑9 . This differential positions STDHF as a moderate‑potency permeation enhancer with markedly higher membrane‑safety margin than traditional bile salts and detergents.

Membrane toxicity Hemolysis assay Erythrocyte lysis Absorption enhancer safety

Reversible Paracellular Permeability Enhancement: STDHF Is 62‑Fold More Potent Than Sodium Salicylate in Caco‑2 Monolayers (EC50 2.8 mM vs 173 mM) with Full TEER Recovery

In confluent Caco‑2 cell monolayers, STDHF reduced transepithelial electrical resistance (TEER) with an EC50 of 2.8 mM, compared to 173 mM for sodium salicylate – a 62‑fold difference in potency . Critically, TEER reductions at the EC50 concentration were fully reversible within 5.75 hours for both compounds, and STDHF at 2.8 mM significantly enhanced flux of both sodium fluorescein (MW 376) and FITC‑dextran (MW 4000), whereas sodium salicylate at 173 mM could only enhance transport of the low‑MW marker. This demonstrates that STDHF reversibly opens paracellular pores to a wider size range at far lower concentrations.

Caco‑2 permeability TEER reversibility Paracellular transport In vitro enhancer screening

Nasal Mucosal Morphological Damage Ranking: STDHF Causes Significantly Less Damage Than Laureth‑9, Taurodeoxycholate, and Deoxycholate

A rat nasal‑mucosa SEM study quantified morphological damage across four scoring categories (mucosal surface integrity, ciliary morphology, mucus/debris, erythrocyte presence) after a 5‑min exposure. The dose‑dependent damage ranking placed 0.5% STDHF as less damaging than 1.0% STDHF, and both STDHF concentrations produced substantially less damage than 1.0% laureth‑9, 1.0% sodium taurodeoxycholate, or 1.0% sodium deoxycholate . The data provide a reproducible ordinal scale for comparing enhancer‑induced mucosal injury.

Nasal mucosa morphology SEM scoring Permeation enhancer toxicity Ciliary integrity

Industrial and Research Application Scenarios for Sodium Tauro‑24,25‑Dihydrofusidate (STDHF) Based on Proven Comparator Superiority


Intranasal Peptide Formulation Development

STDHF is the rational first‑choice enhancer for intranasal peptide formulations where high bioavailability enhancement and controlled mucosal damage are joint prerequisites. With a demonstrated 11–21‑fold hGH bioavailability increase versus enhancer‑free controls and a 3–5‑fold advantage over glycocholate/taurocholate , STDHF enables lower peptide loading and tighter dosing control in nasal sprays for hormones such as insulin and hGH. Its well‑characterized molar‑ratio optimization (5:1 STDHF:insulin) provides a directly implementable formulation parameter.

In‑Vitro Permeability Screening Across Caco‑2 Monolayers

For pharmaceutical companies running high‑throughput Caco‑2 permeability assays, STDHF offers a 62‑fold potency advantage over sodium salicylate (EC50 2.8 mM vs 173 mM) while maintaining full TEER reversibility within 5.75 hours . Its ability to enhance flux of tracer molecules up to MW 4000 makes it suitable for probing paracellular transport of mid‑sized peptide candidates, reducing drug consumption and cell‑culture costs relative to higher‑concentration alternatives.

Rectal and Non‑Nasal Mucosal Delivery of Poorly Absorbed Drugs

STDHF has been validated as a rectal absorption enhancer for both small‑molecule antibiotics (cefoxitin) and mid‑sized peptides (desglycinamide arginine vasopressin, insulin) in rat models, with concentration‑dependent bioavailability increases from 0.2% (control) to 6.7% at 4% STDHF . This makes STDHF a versatile tool for rectally administered formulations when oral bioavailability is insufficient and injectable delivery is undesired.

Membrane‑Toxicity‑Optimized Formulation Screening

When the formulation goal is maximizing permeation enhancement while minimizing epithelial toxicity, STDHF's 5–10‑fold lower lytic activity versus sodium deoxycholate and >100‑fold advantage over laureth‑9 , combined with its favorable rank in the SEM mucosal‑damage hierarchy , establish it as a benchmark enhancer for comparative toxicity‑efficacy profiling. Formulators can use these data to justify STDHF selection in regulatory documentation for preclinical toxicology studies.

Quote Request

Request a Quote for tauro-24,25-dihydrofusidate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.